![molecular formula C13H18N6O B7633023 1-(5-Cyclobutyl-2-methylpyrazol-3-yl)-3-(1-methylpyrazol-3-yl)urea](/img/structure/B7633023.png)
1-(5-Cyclobutyl-2-methylpyrazol-3-yl)-3-(1-methylpyrazol-3-yl)urea
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Overview
Description
1-(5-Cyclobutyl-2-methylpyrazol-3-yl)-3-(1-methylpyrazol-3-yl)urea is a synthetic compound that has been widely used in scientific research. This compound is also known as PNU-74654 and belongs to the class of pyrazolylurea derivatives. The compound has been studied extensively due to its potential applications in various fields, including cancer research and drug discovery.
Mechanism of Action
The mechanism of action of PNU-74654 involves the inhibition of the enzyme Aurora kinase A, which plays a critical role in cell division. By inhibiting this enzyme, PNU-74654 prevents the proliferation of cancer cells, leading to their death. In addition, PNU-74654 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Biochemical and Physiological Effects:
PNU-74654 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, PNU-74654 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. PNU-74654 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using PNU-74654 in lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of Aurora kinase A in cell division and cancer progression. However, one of the limitations of using PNU-74654 is its low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of PNU-74654. One area of research is the development of new cancer therapies based on PNU-74654 and other Aurora kinase inhibitors. Another area of research is the study of PNU-74654 in the treatment of other diseases, such as Alzheimer's disease and diabetes. Finally, there is a need for further research into the mechanism of action of PNU-74654 and its effects on cellular processes beyond cell division.
Synthesis Methods
The synthesis of PNU-74654 involves several steps, starting with the reaction of 5-cyclobutyl-2-methylpyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methylpyrazole to form the corresponding amide. Finally, the amide is treated with isocyanate to form the target compound, PNU-74654.
Scientific Research Applications
PNU-74654 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In addition, PNU-74654 has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
properties
IUPAC Name |
1-(5-cyclobutyl-2-methylpyrazol-3-yl)-3-(1-methylpyrazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-18-7-6-11(17-18)14-13(20)15-12-8-10(16-19(12)2)9-4-3-5-9/h6-9H,3-5H2,1-2H3,(H2,14,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKKNZHKKIZVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=CC(=NN2C)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclobutyl-2-methylpyrazol-3-yl)-3-(1-methylpyrazol-3-yl)urea |
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